Fluo-4 (potassium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

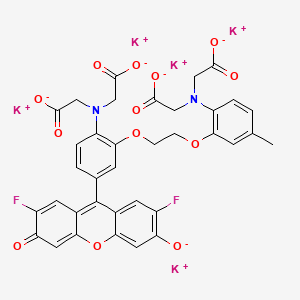

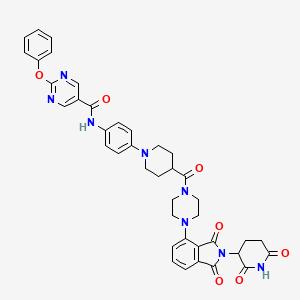

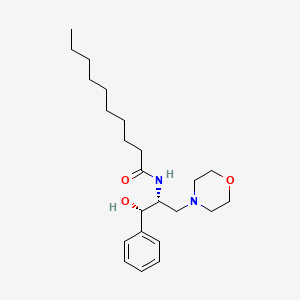

Fluo-4 (potassium salt) is a green-fluorescent calcium indicator used to measure calcium ion concentrations inside living cells. It is an analog of Fluo-3, with the two chlorine substituents replaced by fluorines, resulting in increased fluorescence excitation at 488 nanometers and consequently higher fluorescence signal levels . This compound is widely used in biological research for high-throughput screening of receptor ligands and calcium-permeable ion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluo-4 (potassium salt) is synthesized by modifying Fluo-3. The synthesis involves replacing the chlorine substituents in Fluo-3 with fluorine atoms. This modification enhances the fluorescence properties of the compound . The detailed synthetic route and reaction conditions are proprietary and typically provided by commercial suppliers.

Industrial Production Methods

Industrial production of Fluo-4 (potassium salt) involves large-scale synthesis under controlled conditions to ensure high purity and consistencyThe final product is purified and tested for quality before being distributed for research use .

Chemical Reactions Analysis

Types of Reactions

Fluo-4 (potassium salt) primarily undergoes complexation reactions with calcium ions. Upon binding to calcium ions, the fluorescence intensity of Fluo-4 increases significantly .

Common Reagents and Conditions

The common reagents used with Fluo-4 (potassium salt) include calcium chloride and various buffers to maintain the appropriate pH and ionic strength. The typical conditions involve physiological pH and temperature to mimic the cellular environment .

Major Products Formed

The major product formed from the reaction of Fluo-4 (potassium salt) with calcium ions is the calcium-bound fluorescent complex, which exhibits a significant increase in fluorescence intensity .

Scientific Research Applications

Fluo-4 (potassium salt) is extensively used in various scientific research applications, including:

Chemistry: Used to study calcium ion dynamics and interactions with other molecules.

Biology: Employed in calcium imaging to monitor intracellular calcium levels in live cells, tissues, and organisms.

Medicine: Utilized in drug discovery and development to screen for compounds that affect calcium signaling pathways.

Industry: Applied in high-throughput screening assays to identify potential therapeutic agents targeting calcium channels and receptors

Mechanism of Action

Fluo-4 (potassium salt) operates by increasing its fluorescence intensity upon binding to calcium ions. The compound is initially non-fluorescent, but upon entering the cell and binding to calcium ions, it becomes highly fluorescent. This change in fluorescence is directly proportional to the concentration of intracellular calcium ions, allowing for precise measurement of calcium dynamics .

Comparison with Similar Compounds

Fluo-4 (potassium salt) is compared with other similar calcium indicators such as:

Fluo-3: The predecessor of Fluo-4, with chlorine substituents instead of fluorines.

Fluo-8: Another green-fluorescent calcium indicator with different excitation and emission properties.

Calcium Green-1: A calcium indicator with a different fluorescence spectrum and binding affinity.

Fluo-4 (potassium salt) is unique due to its high fluorescence intensity, photostability, and compatibility with common laboratory equipment such as confocal microscopes and flow cytometers .

Properties

Molecular Formula |

C36H25F2K5N2O13 |

|---|---|

Molecular Weight |

927.1 g/mol |

IUPAC Name |

pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-difluoro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C36H30F2N2O13.5K/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5 |

InChI Key |

NRYJZCDYBXXRAB-UHFFFAOYSA-I |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)[O-])F)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)

![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)

![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)

![(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10827410.png)

![2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10827436.png)